molecular formula C11H7ClN4 B8194255 3-Amino-6-(3-chlorophenyl)pyrazine-2-carbonitrile

3-Amino-6-(3-chlorophenyl)pyrazine-2-carbonitrile

Cat. No.: B8194255
M. Wt: 230.65 g/mol
InChI Key: MZXHKJFKKLXIDP-UHFFFAOYSA-N
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Description

3-Amino-6-(3-chlorophenyl)pyrazine-2-carbonitrile is a heterocyclic compound that features a pyrazine ring substituted with an amino group, a chlorophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(3-chlorophenyl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazine ring. The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-(3-chlorophenyl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-6-(3-chlorophenyl)pyrazine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-(3-chlorophenyl)pyrazine-2-carbonitrile largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and chlorophenyl groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Amino-6-(chloromethyl)pyrazine-2-carbonitrile
  • 2-Amino-3-chloropyrazine
  • 3-Chloropyrazine-2-carboxamide

Comparison: Compared to these similar compounds, 3-Amino-6-(3-chlorophenyl)pyrazine-2-carbonitrile is unique due to the presence of the 3-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

3-amino-6-(3-chlorophenyl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-8-3-1-2-7(4-8)10-6-15-11(14)9(5-13)16-10/h1-4,6H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXHKJFKKLXIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(C(=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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